Prenisteine

Description

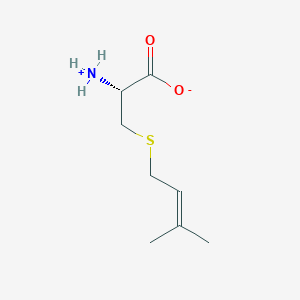

Contextualization and Origins of Prenisteine in Scientific Literature

This compound, also known by its systematic name L-Alanine, 3-((3-methyl-2-butenyl)thio)-, is a chemical compound that has garnered attention within the life sciences and medical technology fields. ontosight.aicymitquimica.com Its chemical structure is characterized by an L-alanine backbone to which a 3-methyl-2-butenylthio group is attached at the 3-position. ontosight.ai This specific structural arrangement suggests potential biological activity, likely stemming from its capacity to interact with enzymes or receptors that recognize amino acid or sulfur-containing moieties. ontosight.ai The compound is documented in various chemical databases and scientific literature under several names, reflecting its presence and study in the academic landscape. ontosight.aicymitquimica.comjst.go.jp

Current Investigative Status and Research Significance

The current investigative status of this compound points towards its potential as a bioactive chemical. cymitquimica.com While detailed information on its specific biological activities and applications may be limited, compounds with analogous structures have been explored for their antioxidant, antimicrobial, and prospective therapeutic properties. ontosight.ai The role of amino acids and their derivatives in diverse biochemical pathways is well-established, and modifications, such as the incorporation of a thio group, can significantly influence their biological activity. ontosight.ai Further research into this compound is warranted to uncover new avenues for its application, potentially in drug development or as nutritional supplements, particularly if it demonstrates beneficial interactions with biological systems. ontosight.ai Comprehensive understanding, including its synthesis, pharmacokinetics, and potential therapeutic uses, would necessitate consulting extensive scientific literature and databases, as well as undertaking detailed studies and clinical trials. ontosight.ai

Classification and Nomenclature within Pharmaceutical and Chemical Systems

This compound holds the status of an International Nonproprietary Name (INN), a generic name designated for pharmaceutical substances by the World Health Organization (WHO). ontosight.aicymitquimica.comwho.intwho.int This classification indicates its recognition within global pharmaceutical and chemical nomenclature systems. It is also identified by a unique UNII identifier, 99TA452185, and is associated with the ChEMBL ID CHEMBL2105861. ontosight.ai Its CAS Registry Number is 5287-46-7. cymitquimica.comjst.go.jpepa.gov The compound's nomenclature also includes several synonyms, such as (2R)-2-amino-3-(3-methylbut-2-enylsulfanyl)propanoic acid, ITA-275, and S-(3-Methyl-2-buten-1-yl)-L-cysteine, reflecting its various designations across different chemical and pharmaceutical contexts. cymitquimica.comjst.go.jpuni.lu

Table 1: Key Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| Common Name | This compound | ontosight.aicymitquimica.com |

| INN Name | This compound | ontosight.aicymitquimica.comwho.intwho.int |

| Systematic Name | L-Alanine, 3-((3-methyl-2-butenyl)thio)- | ontosight.aicymitquimica.com |

| Molecular Formula | C8H15NO2S | cymitquimica.comjst.go.jpepa.govuni.lu |

| Molecular Weight | 189.275 g/mol | cymitquimica.com |

| Monoisotopic Mass | 189.08235 g/mol | epa.gov |

| Physical State | Solid | cymitquimica.com |

| CAS Registry Number | 5287-46-7 | cymitquimica.comjst.go.jpepa.gov |

| UNII Identifier | 99TA452185 | ontosight.aicymitquimica.com |

| ChEMBL ID | CHEMBL2105861 | ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(3-methylbut-2-enylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-6(2)3-4-12-5-7(9)8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHWZNASVJIOEM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCSCC(C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCSC[C@@H](C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200908 | |

| Record name | Prenisteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5287-46-7 | |

| Record name | Prenylcysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5287-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prenisteine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005287467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prenisteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRENISTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99TA452185 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Prenisteine

Established Synthetic Routes for Prenisteine and Related Prenyl Cysteine Derivatives

The synthesis of prenyl cysteine derivatives has been approached through various chemical strategies, primarily divided into solution-phase and solid-phase methods. Each approach offers distinct advantages and is chosen based on the desired scale, purity, and structural complexity of the target molecule.

Solution-phase peptide synthesis was the first method developed for creating peptides and their analogues. nih.govnih.gov The fundamental principle involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. ekb.eg This process requires a strategic plan where various functional groups are temporarily blocked by protecting groups, which are then selectively removed to allow for the desired reaction. ekb.eg

A common solution-phase method for synthesizing prenylated cysteines is based on the alkylation of the sulfhydryl group of cysteine with prenyl halides. rsc.org However, this approach can present challenges, as the basic conditions required can lead to side reactions with other nucleophilic groups in the molecule. rsc.org

To overcome these potential difficulties, an alternative route has been developed starting from a suitable serine precursor. rsc.orgrsc.org This method involves the activation of the serine hydroxyl group, followed by displacement with a prenyl thiol. rsc.org Another variation of this approach utilizes the reaction of a serine β-lactone with a prenyl thiolate to form the desired prenylated cysteine. rsc.org These methods represent a departure from direct cysteine alkylation, aiming for cleaner reactions and better yields. rsc.org

| Method | Description | Key Features |

| Direct Alkylation | Alkylation of the cysteine sulfhydryl group using prenyl halides. rsc.org | Requires basic conditions; potential for side reactions. rsc.org |

| Serine Precursor | Synthesis from a serine derivative, involving displacement of an activated hydroxyl group with a prenyl thiol. rsc.org | Avoids direct alkylation of cysteine, potentially reducing side reactions. rsc.org |

| Serine β-Lactone | Reaction of a serine β-lactone with a prenyl thiolate. rsc.org | An alternative to the serine precursor method for forming the prenyl-cysteine bond. rsc.org |

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides and their derivatives are prepared. nih.govnih.gov This strategy has been successfully adapted for the synthesis of prenylcysteine analogs, offering a streamlined process for creating libraries of these compounds for biological screening. nih.govacs.org

A well-established solid-phase protocol utilizes 2-chlorotrityl chloride resin as the solid support. nih.govacs.orgnih.govacs.org The synthesis generally proceeds through the following steps:

Coupling: An N-terminally protected cysteine, with its thiol group also protected (e.g., as a dithiotertbutyl disulfide), is coupled to the resin. nih.gov

Thiol Deprotection: The thiol protecting group is removed reductively, for example, with dithiothreitol, to expose the free sulfhydryl group. nih.gov

Prenylation: The free thiol on the resin-bound cysteine is then alkylated with a prenyl halide, such as farnesyl chloride, in the presence of a base. nih.gov

Further Modification & Cleavage: Additional modifications can be made before the final compound is cleaved from the resin. nih.gov

A significant challenge in the solid-phase synthesis of farnesylcysteine derivatives is the acid lability of the allylic thioether bond that links the cysteine to the prenyl group. nih.govacs.org This necessitates the use of mild, non-acidic cleavage conditions to release the final product from the solid support without degrading it. nih.govacs.org Despite this, the solid-phase method has been effectively used to synthesize series of novel amide-modified farnesylcysteine analogs in high purity and with yields ranging from 45–65% based on initial resin loading. nih.gov

Advancements and Innovations in this compound Synthesis

Innovations in the synthesis of this compound and its derivatives have focused on improving efficiency, yield, and the diversity of accessible analogs. The development of solid-phase methods represents a significant advancement, as it greatly accelerates the synthesis of libraries of prenylcysteine derivatives. nih.gov This high-throughput capability is crucial for structure-activity relationship (SAR) studies, enabling the rapid evaluation of numerous analogs as potential inhibitors of specific biological targets, such as enzymes in the CaaX protein processing pathway. nih.govacs.org

Another area of advancement involves minimizing side reactions and impurities during synthesis. The development of synthetic routes starting from serine, for instance, was driven by the need to avoid side reactions associated with the direct alkylation of cysteine's sulfhydryl group under basic conditions. rsc.org Furthermore, in the context of solid-phase synthesis, significant research has been dedicated to optimizing coupling conditions to prevent racemization of the cysteine residue, a common problem in peptide synthesis. umn.edu The use of specific coupling reagents like O-pentafluorophenyl (O-Pfp) esters or combinations like HBTU/HOBt with hindered bases such as 2,4,6-trimethylpyridine (B116444) (TMP) has been shown to effectively minimize cysteine racemization. umn.edu

Rational Design and Chemical Derivatization of this compound

The rational design and chemical derivatization of this compound are key strategies for developing potent and selective molecular probes and therapeutic candidates. By systematically modifying the core structure, researchers can fine-tune the compound's interaction with its biological targets.

The modification of the this compound backbone is a powerful approach to improve metabolic stability and inhibitory activity. nih.gov The goal of rational design is to make targeted structural changes that enhance a desired biological effect. For example, a series of novel amide-modified farnesylcysteine analogs were synthesized using the solid-phase method and subsequently evaluated as inhibitors of human isoprenylcysteine carboxyl methyltransferase (Icmt). nih.govacs.org This systematic modification of the N-acyl group led to the identification of several new inhibitors, including one with significantly enhanced potency, demonstrating the success of this approach. nih.gov Such studies provide insight into the structural requirements for potent and selective inhibition, guiding future design efforts. nih.gov

The cysteine residue in this compound serves as an excellent point for chemical conjugation. nih.gov Its thiol group can be selectively modified to attach other molecules, creating conjugates for various applications, including targeted drug delivery. nih.govmdpi.com

Peptide-drug conjugates are designed to enhance the efficacy of a therapeutic agent by delivering it specifically to the site of action, thereby minimizing off-target side effects. mdpi.com this compound or its derivatives can be linked to targeting moieties, such as peptides that bind to specific cell surface receptors, or to nanoparticles. researchgate.netmdpi.com This active targeting strategy relies on ligands that can selectively recognize and bind to receptors that are overexpressed on diseased cells, such as angiogenic endothelial cells in tumors. mdpi.com The synthesis of these conjugates often employs efficient and mild reaction conditions, with "click chemistry" being a widely used method due to its high efficiency and lack of cross-reactivity with naturally occurring amino acids. mdpi.com These bioconjugation strategies allow for the creation of targeted delivery systems that can improve the therapeutic index of various agents. researchgate.net

Molecular Interactions and Mechanistic Elucidation of Prenisteine

Enzyme and Receptor Binding Profiling: A Knowledge Gap

Detailed studies on the enzyme and receptor binding profile of Prenisteine are not available in the current body of scientific literature. The "-steine" suffix in its name suggests it is a cysteine derivative, a class of compounds known for their interactions involving amino acid and sulfur-containing moieties. who.int However, specific data on this compound's binding affinity and interactions remain elusive.

Interactions with Amino Acid and Sulfur-Containing Moiety Recognition Sites

While the chemical structure implied by its name suggests potential interactions with recognition sites for sulfur-containing amino acids, no empirical studies have been published to confirm or characterize these interactions for this compound itself. The behavior of related sulfur-containing amino acids involves strong van der Waals interactions, but specific data for this compound is not documented.

Investigation of Specific Protein Targets and Ligand Interactions

There is a lack of published research identifying specific protein targets for this compound. Consequently, details regarding its ligand interactions are unknown. One pan-omics study listed this compound but stated that its biological process is "Unknown" and "Requires further research to establish a link." medrxiv.org

Cellular Signaling Pathway Modulation: Inferences and Open Questions

The influence of this compound on key cellular signaling pathways has not been a direct subject of published research. Any discussion on its potential roles is purely speculative and based on the activities of other compounds that modulate these pathways.

Exploration of Ras and mTOR Signaling (Inferred from related compounds/research directions)

The Ras and mTOR signaling pathways are crucial for cell regulation, and their dysregulation is linked to various diseases. nih.gov While numerous compounds are studied for their effects on these pathways, there is no available research that connects this compound to the modulation of either Ras or mTOR signaling.

Influence on Wnt Signaling Pathways (as indicated in metabolomics studies)

The Wnt signaling pathways are vital for developmental processes and cellular homeostasis. nih.govnih.gov Metabolomics studies are often used to understand the downstream effects of signaling pathway modulation. nih.gov However, no metabolomics studies have been published that indicate an influence of this compound on Wnt signaling pathways.

Modulation of Prostaglandin (B15479496) Synthesis Pathways (as indicated in metabolomics studies)

There is currently no available scientific literature or data from metabolomics studies that detail the modulation of prostaglandin synthesis pathways by this compound. Research in this specific area has not been published, and therefore, the effects of this compound on the complex enzymatic cascades involved in the production of prostaglandins (B1171923) such as cyclooxygenases (COX-1 and COX-2) and specific prostaglandin synthases have not been elucidated.

Role in Oxidative Processes and Antioxidant Mechanisms

Detailed research findings on the specific role of this compound in oxidative processes and its potential antioxidant mechanisms are not present in the current body of scientific literature. Investigations into its ability to scavenge free radicals, influence the activity of antioxidant enzymes (such as superoxide (B77818) dismutase, catalase, or glutathione (B108866) peroxidase), or mitigate oxidative stress through other molecular pathways have not been reported. Consequently, there is no data to populate tables regarding its antioxidant activity or its effects on markers of oxidative stress.

Other Proposed Molecular Mechanisms of Action

Beyond its classification as an expectorant, there are no other well-defined and scientifically validated molecular mechanisms of action for this compound documented in research literature. The broader class of compounds to which this compound may belong, such as prenylated flavonoids, is known to exhibit a range of biological activities. However, specific studies delineating the molecular targets, signaling pathway interactions, or enzymatic inhibition profiles for this compound itself are not available.

Biological Activities and Pharmacological Profiling of Prenisteine

Research on Expectorant Activity and Underlying Biological Pathways

Prenisteine has been identified as possessing expectorant activity. mdpi.comnih.govijabbr.commdpi.com This pharmacological action is consistent with its classification within the International Nonproprietary Names (INN) system, where compounds ending with the "-steine" stem are often associated with mucolytic properties. nih.govresearchgate.nettandfonline.com Mucolytics are a class of mucoactive agents that function by altering the physiochemical properties of mucus, thereby enhancing its clearance from the respiratory tract. researchgate.net This mechanism involves the breakdown of mucus components, facilitating the removal of excess or thickened secretions, which is beneficial in conditions characterized by mucus hypersecretion. researchgate.net

Investigation of Broader Therapeutic Potential based on Structural Analogies

This compound's chemical structure, particularly the presence of a prenyl group and its nature as a cysteine derivative, suggests a broader range of potential biological activities inferred from research on structurally analogous compounds. mdpi.commdpi.com

While direct, conclusive evidence specifically demonstrating this compound's intrinsic antimicrobial activity remains limited and requires further research, some sources suggest its potential in this area based on structural similarities. mdpi.comjpreventionalzheimer.com Compounds with structures analogous to this compound have been investigated for their antimicrobial properties. mdpi.com For instance, some reports list this compound as an "antimicrobial agent in immune defense" but explicitly note that further research is needed to establish a definitive link. jpreventionalzheimer.com Additionally, while this compound is mentioned in patent literature as a potential component in formulations with antimicrobial properties, this does not directly confirm its standalone antimicrobial efficacy. researchgate.net The International Nonproprietary Names (INN) system classifies compounds with antimicrobial activity under specific stems, but this compound is primarily categorized under the mucolytic "-steine" stem, rather than direct antimicrobial stems. nih.govresearchgate.nettandfonline.com

Research on prenylated compounds, particularly prenylated flavonoids and other prenylated phenolic compounds, suggests a potential for anti-inflammatory effects. These compounds have demonstrated significant anti-inflammatory activities both in in vitro and in vivo studies. mdpi.comresearchgate.nettandfonline.commdpi.comrsc.org The mechanisms underlying these effects often involve the reduction of inflammation-related cytokines, inhibition of key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), and modulation of nitric oxide production. researchgate.net The prenyl moiety is believed to enhance the biological properties of these compounds, including their anti-inflammatory potential, partly by increasing their lipophilicity, which can lead to improved interaction with cellular membranes. mdpi.comresearchgate.nettandfonline.com

Prenylated compounds, including prenylated flavonoids and other prenylated derivatives, have shown promising anticancer properties and the ability to inhibit cell proliferation across various cancer cell lines. mdpi.comnih.govmdpi.comnih.govresearchgate.netmdpi.comresearchgate.netmdpi.comscispace.comunimi.it For example, prenylated chalcones have exhibited potent cytotoxic activity against prostate cancer cell lines (e.g., DU145 and PC3) and have been shown to induce apoptosis through mechanisms such as mitochondrial membrane depolarization. mdpi.com Xanthohumol, a well-studied prenylated chalcone (B49325) found in hops, has demonstrated the capacity to inhibit proliferation, migration, and invasion, as well as induce apoptosis and cell cycle arrest in numerous cancer types. nih.govmdpi.comscispace.commdpi.com Studies indicate that the introduction of a prenyl group can enhance antiproliferative activities, with the specific size and position of the prenyl group significantly influencing the compound's bioactivity. nih.govresearchgate.net Furthermore, some prenylated compounds may exert their anticancer effects by inhibiting Ras signal transduction, a pathway critically involved in regulating cell proliferation. nih.gov An example of a compound that interferes with protein prenylation to inhibit cell proliferation is ajoene, an organosulfur compound, which blocks the G1 phase of the cell cycle in smooth muscle cells. unimi.it

Table 1: Examples of Antiproliferative Activity of Prenylated Compounds (Inferred)

| Compound Name (Type) | Cancer Cell Line | IC50 (µM) | Reference |

| Xanthohumol (Chalcone) | DU145 (Prostate) | 12.3 ± 1.1 | nih.gov |

| Xanthohumol (Chalcone) | PC-3 (Prostate) | 13.2 ± 1.1 | nih.gov |

| Compound 6d (Chalcone) | DU145 (Prostate) | Comparable to Cisplatin | mdpi.com |

| Compound 7j (Chalcone) | PC3 (Prostate) | Comparable to Cisplatin | mdpi.com |

| 6-Prenylnaringenin (Flavanone) | PC-3 (Prostate) | 18.4 ± 1.2 | nih.gov |

| 8-Prenylnaringenin (Flavanone) | PC-3 (Prostate) | 33.5 ± 1.0 | nih.gov |

| 4-C-prenyl piceatannol (B1677779) (Stilbenoid) | HepG2 (Hepatocarcinoma) | 12.71 ± 0.23 | researchgate.net |

The neuroprotective potential of this compound can be inferred from research on related cysteine derivatives. Compounds such as N-acetylcysteine (NAC) and its amide form, N-acetylcysteine amide (NACA), have demonstrated neuroprotective effects. ijabbr.comjpreventionalzheimer.comresearchgate.netscienceopen.comnih.gov NAC serves as a precursor to glutathione (B108866), a crucial endogenous antioxidant. By increasing glutathione levels, NAC can counteract oxidative stress, promote redox-regulated cell signaling, and enhance immune responses, all of which are vital for neuronal health and protection against neurodegenerative processes. jpreventionalzheimer.comnih.gov Other cysteine derivatives, like S-allyl-L-cysteine (SAC) and its analogues (S-ethyl-L-cysteine and S-propyl-L-cysteine), have shown protective effects against neuronal damage, including endoplasmic reticulum (ER) stress-induced neurotoxicity, and have been observed to decrease amyloid-β peptide production in relevant models. ijabbr.comscienceopen.com The development of cysteine-based prodrugs is also being explored as a strategy to enhance the delivery of therapeutic agents to the brain, particularly for conditions linked to oxidative stress. researchgate.net

In Vitro Pharmacological Characterization

While this compound is recognized for its expectorant activity, comprehensive in vitro pharmacological characterization studies detailing its precise receptor interactions, binding affinities, and specific downstream signaling pathways are not widely available in the general scientific literature. Such characterization typically involves a range of assays, including radioligand binding studies, functional assays (e.g., cAMP production, calcium mobilization), and analyses of enzyme inhibition or activation in cell-free systems or cultured cell lines. nih.govgenedata.comnih.govmdpi.combiorxiv.org These studies are crucial for elucidating the detailed mechanism of action of a compound and for understanding its selectivity and potency. For this compound, further dedicated in vitro pharmacological investigations would be essential to fully characterize its molecular targets and the specific biological pathways it modulates beyond its established mucolytic effect.

Cell Line-Based Assays and Cellular Models

Cell line-based assays and cellular models are fundamental tools in pharmacological profiling, enabling the assessment of a compound's effects on cellular processes such as proliferation, viability, and specific signaling pathways in a controlled in vitro environment thermofisher.comcellsignal.comnih.gov. These models are crucial for understanding the cellular mechanisms of action of potential therapeutic agents and for drug screening nih.govaxxam.com.

For this compound, specific detailed research findings from cell line-based assays or cellular models regarding its direct pharmacological effects, such as inhibition or activation of cellular pathways, are not extensively reported in the provided search results. While this compound has been detected as a metabolite in studies, for instance, in the context of congenital tooth agenesis (CTA) with a log2-transformed value of -4.63, this indicates its presence in biological samples rather than a direct assessment of its administered pharmacological activity in a cell line model researchgate.net. General information on how cell lines are used for drug discovery and characterization exists, including methods for assessing genetic stability and cell viability cellsignal.comcriver.comfda.govbrukercellularanalysis.com, but specific experimental data for this compound in these contexts are not available.

Target-Specific Biochemical Assays

Target-specific biochemical assays are designed to measure the direct interaction of a compound with a specific molecular target, such as an enzyme or receptor, or to quantify the modulation of the target's activity thermofisher.comaxxam.comevotec.com. These cell-free assays provide critical data on a compound's potency, efficacy, and mechanism of action at a molecular level thermofisher.comevotec.comconceptlifesciences.com. Common detection methods include fluorescence polarization, TR-FRET, AlphaScreen, luminescence, and mass spectrometry evotec.com.

Despite the importance of these assays in drug discovery, specific detailed research findings for this compound demonstrating its interaction with, or modulation of, particular molecular targets in biochemical assays are not provided in the current search results. The information available points to this compound's general chemical structure suggesting potential biological activity related to its amino acid or sulfur-containing moieties, but without specifying particular targets or presenting experimental data from such assays ontosight.ai.

In Vivo Pharmacological Efficacy Assessments

In vivo pharmacological efficacy assessments are critical for evaluating the therapeutic potential of a compound within a living organism, providing insights into its effects in complex biological systems nih.govnih.govnih.govnih.gov. These studies bridge the gap between in vitro findings and potential clinical applications nih.gov.

Evaluation of Efficacy in Relevant Physiological Systems

Evaluation of efficacy in relevant physiological systems involves assessing a compound's impact on the normal functioning of biological systems, beyond specific disease models nih.govnih.gov. This includes monitoring behavioral and physiological consequences of drug treatment across various systems, such as the central nervous system, cardiovascular, autonomic, gastrointestinal, and renal functions nih.gov. This broad profiling helps determine the selectivity of new agents and identify potential therapeutic indications nih.gov.

Detailed research findings specifically evaluating the efficacy of this compound in relevant physiological systems are not present in the provided search results. While the concept of pharmacological profiling in physiological systems is well-established nih.govnih.gov, concrete data pertaining to this compound's effects on these systems are not available.

Pharmacokinetic and Metabolic Fate of Prenisteine

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

The comprehensive understanding of a drug's interaction with the body is encapsulated by the four key processes of absorption, distribution, metabolism, and excretion, collectively known as ADME. nih.govlongdom.org This framework is fundamental to determining how a substance is taken up, where it goes, how it is chemically altered, and finally, how it is removed from the system. lww.comyoutube.com

Enzymatic Biotransformation Pathways

The biotransformation of xenobiotics, or foreign compounds like drugs, is a critical metabolic process primarily carried out by a host of specialized enzymes. nih.govprezi.com These enzymatic reactions, often categorized into Phase I and Phase II metabolism, are designed to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) metabolites, facilitating their excretion from the body. nih.govyoutube.com

Phase I reactions typically involve oxidation, reduction, or hydrolysis to introduce or unmask functional groups. nih.govprezi.com Following this, Phase II reactions conjugate the modified compound with endogenous molecules, further increasing water solubility. nih.gov

Role of Prenylcysteine Oxidases (PCYOXs) in Prenisteine Metabolism

Prenylcysteine oxidases (PCYOXs) are a family of enzymes that play a crucial role in the metabolism of prenylated cysteines, which are products of protein degradation. nih.govresearchgate.netrug.nl These enzymes catalyze the oxidative cleavage of the thioether bond in S-prenyl-L-cysteines. nih.govwikipedia.org This reaction yields cysteine, an isoprenoid aldehyde, and hydrogen peroxide. nih.govmdpi.com

Interactions with Cytochrome P450 (CYP) Enzyme Systems

The Cytochrome P450 (CYP) superfamily of enzymes is a cornerstone of drug metabolism, responsible for the biotransformation of a vast array of drugs and other xenobiotics. nih.govnih.gov These heme-containing proteins are primarily located in the liver and catalyze a variety of oxidative reactions. nih.govnih.gov The activity of CYP enzymes can be influenced by other co-administered drugs, leading to clinically significant drug-drug interactions. nih.govspringermedizin.de Substances can act as inducers, increasing the metabolic activity of CYP enzymes, or as inhibitors, decreasing it. aumet.com

The interaction of this compound with the CYP450 system would be a critical aspect of its pharmacokinetic profile. Specific CYP isozymes, such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2, are responsible for the metabolism of the majority of clinically used drugs. nih.govplos.org In vitro studies using human liver microsomes are typically performed to identify which CYP isozymes are involved in a drug's metabolism and to assess the potential for CYP inhibition or induction. researchgate.netdoi.org This information is crucial for predicting potential drug-drug interactions and ensuring patient safety.

Identification and Characterization of this compound Metabolites

The process of drug metabolism results in the formation of various metabolites, which can be pharmacologically active, inactive, or even toxic. nih.gov Therefore, the identification and characterization of these metabolites are essential components of drug development and safety assessment. researchgate.net

Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for detecting and identifying drug metabolites in biological samples such as urine, plasma, and feces. nih.govmdpi.com High-resolution mass spectrometry provides accurate mass measurements, which aids in determining the elemental composition of metabolites. researchgate.netnih.gov The fragmentation patterns observed in tandem mass spectrometry experiments offer valuable structural information. nih.gov

In the case of this compound, one would expect to find metabolites resulting from the enzymatic pathways discussed earlier. For instance, metabolism by PCYOXs would lead to the cleavage of the prenylcysteine side chain. nih.gov Interactions with CYP450 enzymes could result in hydroxylation, N-dealkylation, or other oxidative modifications. nih.gov Subsequent Phase II reactions could lead to the formation of glucuronide or sulfate (B86663) conjugates. mdpi.comnih.gov

Bioavailability and Systemic Exposure Studies

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. nih.govnih.gov It is a critical pharmacokinetic parameter that influences the therapeutic effectiveness of a drug. nih.gov Low oral bioavailability can be a significant hurdle in drug development and may be caused by poor absorption, extensive first-pass metabolism in the gut wall and liver, or efflux by transporters like P-glycoprotein. nih.govnih.gov

Systemic exposure, often quantified by the area under the plasma concentration-time curve (AUC), reflects the total amount of drug that the body is exposed to over time. nih.gov Bioavailability and systemic exposure studies are typically conducted in both preclinical animal models and human clinical trials. nih.govnih.gov These studies provide essential information for determining appropriate dosing regimens and for understanding the potential for inter-individual variability in drug response. nih.gov While specific bioavailability data for this compound is not currently available, the established methodologies for conducting such studies would be directly applicable.

Preclinical Research and Safety Assessment of Prenisteine

Adherence to Good Laboratory Practices (GLP) in Prenisteine Investigations

Adherence to Good Laboratory Practices (GLP) is paramount in all preclinical investigations involving this compound to ensure the quality, integrity, and reliability of nonclinical laboratory study data fda.govwuxiapptec.comrochester.edu. GLP regulations, such as those outlined in 21 CFR Part 58.1 by the U.S. FDA, establish minimum basic requirements for various aspects of study conduct fda.gov. These include meticulous standards for personnel qualifications and duties, the suitability of facilities and equipment, the development of written protocols and standard operating procedures, comprehensive study reports, and the implementation of a robust quality assurance oversight system fda.govwuxiapptec.comrochester.edu.

For this compound investigations, strict compliance with GLP principles ensures that all nonclinical health and safety studies are diligently planned, efficiently monitored, meticulously recorded, methodically archived, and consistently reported wuxiapptec.com. This rigorous framework is essential for generating data that is acceptable across international borders and supports regulatory submissions, such as Investigational New Drug (IND) applications wuxiapptec.comrochester.edu.

Comprehensive Toxicity Profiling and Safety Evaluation

Comprehensive toxicity profiling and safety evaluation are integral to the preclinical assessment of this compound. This involves a systematic approach to identify species-specific, organ-specific, and dose-dependent toxic effects, ultimately aiming to determine the No Observed Adverse Effect Level (NOAEL) nih.gov.

Acute and Repeat-Dose Toxicity Studies

Acute toxicity studies for this compound involve single or short-term exposures, designed to identify immediate adverse effects and determine the lethal dose (LD50) or maximum tolerated dose (MTD). These studies typically observe endpoints such as mortality, clinical signs, and body weight changes.

Repeat-dose toxicity studies, conducted over longer durations (e.g., 14, 28, or 90 days), are crucial for assessing cumulative toxicity and identifying delayed or chronic effects. For this compound, these studies involve daily administration to animal models, with endpoints including:

Mortality and Morbidity: Daily observation for signs of distress or death.

Clinical Observations: Detailed recording of clinical signs (e.g., behavioral changes, tremors, salivation).

Body Weight and Food Consumption: Weekly measurements to detect systemic effects.

Ophthalmology and Electrocardiography (ECG): Assessments at baseline and study termination.

Clinical Pathology: Analysis of hematology, clinical chemistry, and urinalysis parameters.

Gross Pathology: Macroscopic examination of organs and tissues at necropsy.

Histopathology: Microscopic examination of target organs for tissue damage.

An illustrative example of data collected during repeat-dose toxicity studies might appear as follows:

| Study Parameter | Control Group (Mean ± SD) | This compound Low Dose (Mean ± SD) | This compound High Dose (Mean ± SD) | Observations |

| Body Weight Gain (%) | 15.2 ± 1.1 | 14.8 ± 1.5 | 10.5 ± 2.3 | Significant reduction at high dose. |

| ALT (U/L) | 35.1 ± 4.2 | 37.5 ± 5.1 | 58.9 ± 9.8 | Elevated at high dose, indicative of liver stress. |

| Kidney Weight (g) | 1.2 ± 0.1 | 1.3 ± 0.2 | 1.5 ± 0.2* | Slight increase at high dose. |

| Clinical Signs | None | None | Mild lethargy | Observed in some animals at high dose. |

*p < 0.05 vs. Control

Target Organ Toxicity Assessment

Following acute and repeat-dose studies, a detailed assessment of target organ toxicity is performed for this compound. This involves identifying specific organs or organ systems that are most susceptible to the compound's adverse effects nih.gov. Histopathological examination of tissues from various organs, coupled with clinical pathology data, helps pinpoint organs exhibiting treatment-related changes nih.gov. Common target organs evaluated include the liver, kidneys, heart, central nervous system, and reproductive organs nih.govgoogleapis.com. For instance, elevated liver enzymes (e.g., ALT, AST) in clinical chemistry, combined with hepatocellular necrosis or inflammation observed during histopathology, would indicate the liver as a target organ for this compound's toxicity.

Mutagenicity and Genotoxicity Screening

This compound undergoes rigorous mutagenicity and genotoxicity screening to evaluate its potential to induce genetic damage. These studies are crucial for assessing the compound's carcinogenic potential and its ability to cause heritable effects. Standard tests typically include:

Bacterial Reverse Mutation Test (Ames Test): Assesses gene mutations in bacterial strains.

In Vitro Mammalian Chromosomal Aberration Test: Detects chromosomal structural and numerical changes in cultured mammalian cells.

In Vivo Mammalian Erythrocyte Micronucleus Test: Evaluates chromosomal damage in red blood cells of treated animals.

These tests are designed to cover a range of genetic endpoints, ensuring a comprehensive assessment of this compound's genotoxic potential.

Pharmacodynamic Characterization and Dose-Response Relationships for Research Objectives

The pharmacodynamic (PD) characterization of this compound aims to elucidate its biochemical and physiological effects in biological systems and understand its mechanism of action nih.govnih.gov. Establishing dose-response relationships is a fundamental aspect of this characterization, as it quantifies the magnitude of the biological effect in relation to the administered dose of this compound nih.govnih.gov.

Preclinical pharmacodynamic studies for this compound involve various in vitro and in vivo models relevant to its proposed research objectives. These studies typically measure specific biomarkers or physiological responses that are indicative of the compound's activity. For example, if this compound is hypothesized to interact with a specific enzyme, dose-dependent inhibition or activation of that enzyme would be measured.

Key aspects of this compound's pharmacodynamic characterization include:

Mechanism of Action Studies: Investigating the precise molecular targets and pathways through which this compound exerts its effects.

Efficacy Models: Testing this compound in relevant disease models to assess its potential therapeutic benefits.

Time-Course Studies: Determining the onset, peak, and duration of this compound's effects.

Dose-Response Curve Generation: Quantifying the relationship between this compound concentration/dose and the observed effect, allowing for the determination of parameters such as EC50 (effective concentration 50%) or ED50 (effective dose 50%).

An example of hypothetical pharmacodynamic data for this compound:

| This compound Concentration (µM) | Inhibition of Target X (%) |

| 0.01 | 5 |

| 0.1 | 25 |

| 1 | 70 |

| 10 | 95 |

| 100 | 98 |

This data would be used to generate a dose-response curve, from which the EC50 for the inhibition of Target X by this compound could be calculated.

Biomarker Discovery and Validation in Preclinical Models

Biomarker discovery and validation are integral to the preclinical development of this compound, providing measurable indicators of biological processes, pharmacological responses, or pathogenic states nih.govnih.gov. In the context of this compound, efforts are directed towards identifying biomarkers that can predict its efficacy, monitor its pharmacodynamic effects, or signal potential toxicity nih.govyoutube.com.

The process of biomarker discovery for this compound in preclinical models often involves high-throughput "omics" technologies, such as proteomics, metabolomics, and genomics nih.govyoutube.comresearchgate.net. These approaches allow for the comprehensive profiling of biological samples (e.g., tissue, blood, urine) from treated and untreated animals to identify differentially expressed molecules. For instance, this compound has been noted in the context of biomarker discovery, indicating that further research is needed to establish its link as a potential biomarker or in relation to specific biological pathways researchgate.net.

Following discovery, candidate biomarkers undergo rigorous validation to confirm their reliability, sensitivity, and specificity nih.gov. Validation techniques may include targeted assays like ELISA (Enzyme-Linked Immunosorbent Assay) or LC-MS (Liquid Chromatography-Mass Spectrometry) nih.govnih.gov. The goal is to establish a panel of robust biomarkers that can be translated to clinical studies for patient stratification, monitoring treatment response, and early detection of adverse effects.

An example of potential biomarker data for this compound might involve changes in protein levels detected via proteomics:

| Biomarker Candidate | Control Group (Relative Abundance) | This compound Treated (Relative Abundance) | Fold Change | Significance (p-value) |

| Protein A | 1.0 ± 0.1 | 0.5 ± 0.05 | 0.5 | < 0.01 |

| Protein B | 1.0 ± 0.1 | 2.2 ± 0.2 | 2.2 | < 0.05 |

| Metabolite C | 100 ± 10 | 150 ± 15 | 1.5 | < 0.05 |

This table illustrates how specific proteins or metabolites might be altered in response to this compound treatment, serving as potential biomarkers for its activity or effects.

Translational Research and Potential Biotechnological Applications

Translational Prospects in Drug Development

Specific detailed research findings on the development of Prenisteine as a therapeutic agent for pulmonary conditions are not extensively documented in the available public domain search results. While the field of respiratory agents and biologic drugs for chronic inflammatory pulmonary diseases is an active area of research, direct links to this compound in this context were not identified tntech.edunih.gov.

This compound has been identified as a metabolite in studies focused on congenital tooth agenesis, particularly within pan-omics research aimed at uncovering biomarkers and elucidating disease mechanisms google.com. This suggests an investigational role for this compound in understanding the biochemical processes associated with this developmental anomaly. However, the available information does not detail its specific investigational role as a therapeutic agent for the treatment of congenital tooth agenesis.

Applications in Medical Technology and Life Sciences Research

As a chemical compound with a distinctive structure and potential for biological interactions, this compound is broadly relevant to the life sciences and medical technology fields ontosight.ai. These interconnected industries involve the application of scientific research to develop therapies, diagnostic tools, and medical devices phosphorex.comresearchgate.netncats.ioambeed.com. While this compound's unique chemical properties suggest potential for interaction with enzymes or receptors, specific, detailed applications of this compound within medical technology or life sciences research are not explicitly outlined in the provided search results ontosight.ai. Further investigation into its chemical properties and biological activities would be crucial for fully exploring its potential in these areas ontosight.ai.

Utility as a Reagent in Organic Synthesis and Chemical Biology

This compound, identified as an enylhomocysteine derivative, finds utility as a reagent in organic synthesis googleapis.com. Its role in synthetic chemistry is further supported by its classification within the category of synthetic reagents google.com. While the precise mechanisms or specific reactions in which this compound acts as a reagent are not detailed in the available information, its designation indicates its capacity to facilitate chemical transformations in the creation of new molecules within organic and chemical biology contexts.

Comparative Analysis and Structure Activity Relationship Studies

Structure-Activity Relationship (SAR) of Prenisteine and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to identify the specific structural characteristics of a molecule that are responsible for its biological activity. usitc.govnih.govplantaedb.com This understanding allows for targeted modifications to enhance or alter a compound's potency or effect. usitc.govplantaedb.com For this compound (C8H15NO2S), its unique structure, combining an L-alanine amino acid moiety with a prenyl (3-methylbut-2-enyl) group linked via a sulfur atom (thioether), suggests that modifications to these distinct components could influence its biological properties. ontosight.ai

Currently, specific detailed SAR studies on this compound and its direct analogs are not extensively documented. However, based on its reported expectorant activity medchemexpress.commedchemexpress.com and general chemical principles, hypothetical considerations for its SAR can be outlined:

L-Alanine Backbone: The amino acid portion of this compound could be crucial for its interaction with biological targets, potentially involving recognition by enzymes or receptors that bind amino acids. Modifications to the amino group, carboxyl group, or the stereochemistry at the alpha-carbon might impact binding affinity or metabolic stability.

3-Methylbut-2-enyl (Prenyl) Group: The prenyl group is a lipophilic moiety. Its presence often influences a compound's lipophilicity and membrane permeability, which can be critical for cellular uptake and interaction with hydrophobic binding pockets of proteins. ncats.iohodoodo.commedchemexpress.comnih.govmedrxiv.org Alterations to the length, branching, or saturation of this isoprenoid chain could affect its interaction with biological membranes or specific targets.

Sulfur Linkage (Thioether): The sulfur atom provides a flexible linkage and can participate in various biochemical reactions, including thiol-disulfide exchange or coordination with metal ions. Changes to this linkage, such as oxidation to sulfoxide (B87167) or sulfone, or replacement with other heteroatoms, could significantly alter the compound's electronic properties, reactivity, and biological activity.

Without specific experimental data, these remain theoretical considerations. Future research involving the systematic synthesis and biological evaluation of this compound analogs, where each structural component is systematically modified, would be necessary to establish a comprehensive SAR profile.

Comparative Studies with Other Prenylated Compounds (e.g., Prenylated Flavonoids)

Prenylated flavonoids are a significant class of natural products characterized by the attachment of a prenyl side chain to a flavonoid skeleton. ncats.iohodoodo.commedchemexpress.comnih.govmedrxiv.org This prenylation often leads to enhanced biological activities compared to their non-prenylated counterparts. ncats.iohodoodo.commedchemexpress.comnih.gov Key observations from studies on prenylated flavonoids include:

Increased Lipophilicity and Membrane Permeability: The addition of a prenyl group typically increases the lipophilicity of a compound, which is often correlated with improved cell membrane penetration and enhanced intracellular activity. ncats.iohodoodo.commedchemexpress.comnih.govmedrxiv.org This increased affinity for biological membranes can facilitate better interaction with target proteins. medrxiv.org

Enhanced Biological Activities: Prenylation has been shown to enhance a wide range of biological activities in flavonoids, including antimicrobial, ncats.iomedchemexpress.comnih.govmedrxiv.org antioxidant, ncats.ionih.govmedrxiv.org anti-inflammatory, ncats.iohodoodo.commedrxiv.org anticancer, ncats.iohodoodo.commedrxiv.org and enzyme inhibitory effects. nih.govmedrxiv.org For instance, certain prenylated flavanones and isoflavones, such as prenylated naringenin (B18129) and prenylated genistein, have demonstrated strong antibacterial activity against drug-resistant Staphylococcus aureus (MRSA) and inhibitory activity against human pathogenic fungi. medchemexpress.com The position of prenylation (e.g., at C-6 or C-8) and the presence of hydroxyl groups were identified as key structural requirements for antibacterial activity in these compounds. medchemexpress.com

While this compound is not a flavonoid, the presence of a prenyl group in its structure suggests that similar principles related to lipophilicity and membrane interaction might contribute to its observed or potential biological activities. The prenyl moiety in this compound could play a role in its interaction with biological systems, potentially influencing its bioavailability or target engagement, similar to how it impacts the activity of prenylated flavonoids.

Evaluation of Similar Molecular Scaffolds and their Biological Relevance

A molecular scaffold refers to the core structure or framework of a molecule, serving as a central template onto which functional groups or side chains can be attached to create derivatives with varying biological activities. who.intozmosi.comantibodysociety.orgyoutube.com The scaffold determines the spatial orientation within the binding pocket of biological targets. ozmosi.com

This compound's molecular scaffold can be viewed as an L-alanine derivative with a specific prenylated thioether side chain. The combination of an amino acid core with a lipophilic, unsaturated side chain containing sulfur provides a unique structural framework.

The evaluation of similar molecular scaffolds is a crucial aspect of drug discovery, enabling the systematic investigation of molecular cores and building blocks. antibodysociety.org Different scaffolds, even with similar pharmacophore features, can exhibit distinct bioactivity or mechanisms of action. ozmosi.com While specific studies on molecular scaffolds analogous to this compound's core are not detailed in the provided information, the general importance of scaffold diversity in exploring chemical space and identifying novel biological activities is well-established. ozmosi.com

The L-alanine backbone, being a fundamental building block in biological systems, could confer certain recognition properties, while the prenyl-thioether moiety introduces lipophilicity and potential for specific interactions. Future research could involve:

Scaffold Hopping: Designing and synthesizing compounds where the L-alanine or the prenyl-thioether part of this compound's scaffold is replaced with chemically diverse but functionally similar moieties to explore new chemical space and potentially discover compounds with improved or novel biological activities.

Fragment-Based Drug Discovery: Utilizing fragments of this compound's structure as starting points for building more complex molecules, aiming to identify minimal binding elements and then growing or linking them to optimize interactions with biological targets.

Computational Approaches: Employing computational methods for scaffold generation and analysis to predict potential biological activities of hypothetical this compound analogs or compounds sharing its core structural features. antibodysociety.org

The biological relevance of this compound's scaffold lies in its potential to interact with biological targets through a combination of amino acid recognition, lipophilic interactions, and the unique properties conferred by the sulfur atom and the unsaturated prenyl group. Further exploration of this scaffold and its derivatives could uncover new therapeutic applications beyond its reported expectorant activity.

Advanced Analytical and Computational Methodologies in Prenisteine Research

Advanced Spectroscopic and Chromatographic Techniques for Compound Characterization

The precise identification and quantification of Prenisteine and related prenylated compounds in complex biological matrices rely on the application of advanced spectroscopic and chromatographic methods. Mass spectrometry (MS) stands as a cornerstone technique, offering high sensitivity and specificity. nih.govrsc.orgmdpi.comrsc.orgnih.gov In particular, label-free quantitative mass spectrometry has been instrumental in proteomic studies to understand the effects of enzymes like prenylcysteine oxidase 1 (PCYOX1), which is involved in the metabolism of this compound. nih.govresearchgate.net This approach allows for the comprehensive analysis of changes in protein expression in response to alterations in this compound metabolism.

Chromatographic techniques are essential for the separation of this compound from other cellular components prior to analysis. High-performance liquid chromatography (HPLC) is often coupled with mass spectrometry (LC-MS) to achieve high-resolution separation and sensitive detection. These methods are crucial for accurately measuring the levels of this compound and its metabolites in various biological samples.

Table 1: Spectroscopic and Chromatographic Techniques in this compound Research

| Technique | Application in this compound Research | Key Advantages |

|---|---|---|

| Mass Spectrometry (MS) | Identification and quantification of this compound and its metabolites; Proteomic analysis of related pathways. | High sensitivity, high specificity, structural elucidation. |

| High-Performance Liquid Chromatography (HPLC) | Separation of this compound from complex biological mixtures. | High resolution, quantitative accuracy. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Coupled technique for comprehensive analysis of this compound and related molecules. | Combines high separation power with sensitive and specific detection. |

Application of Omics Technologies (Metabolomics, Proteomics, Genomics)

Omics technologies provide a systems-level view of the biological processes involving this compound.

Proteomics: Proteomic analyses have been pivotal in elucidating the functional roles of proteins involved in this compound metabolism. For instance, studies on S-trityl-L-cysteine, a derivative of cysteine, have utilized proteome analysis to investigate apoptosis signaling. nih.gov Furthermore, proteomic approaches are essential for characterizing protein thiol modifications, a key aspect of cysteine-containing compounds like this compound. nih.gov Quantitative label-free mass spectrometry has been employed to study the impact of PCYOX1 on adipogenesis, revealing downstream protein targets of this this compound-metabolizing enzyme. nih.govresearchgate.net

Genomics: Genomic studies have identified the genes responsible for the metabolism of prenylcysteine. The gene PCYOX1 encodes prenylcysteine oxidase 1, the key enzyme in the degradation of prenylated proteins, which releases this compound. nih.govmaayanlab.cloud A paralog, PCYOX1L, has also been identified. maayanlab.cloud Understanding the genetic basis of this compound metabolism is crucial for investigating its role in health and disease.

Bioinformatics and Machine Learning Approaches for Data Analysis and Prediction

Bioinformatics and machine learning are increasingly applied to analyze the large datasets generated by omics studies and to predict the functional aspects of this compound and prenylated proteins.

Bioinformatics Tools: A variety of bioinformatics tools are available for the analysis of biological data. youtube.commdpi.comnih.govyoutube.comyoutube.com These tools are used for sequence alignment, pathway analysis, and network analysis, which can be applied to understand the broader biological context of this compound. For example, databases and analysis suites help in identifying genes and proteins related to prenylcysteine metabolism and their evolutionary relationships.

Machine Learning: Machine learning models are being developed to predict post-translational modifications, including protein prenylation. dntb.gov.ua For instance, the "Prenylation Prediction Suite (PrePS)" is a tool used for predicting CaaX farnesylation, CaaX geranylgeranylation, and Rab geranylgeranylation. imp.ac.at Such predictive models are valuable for identifying potential protein candidates that may undergo prenylation and subsequently yield this compound upon degradation. Deep learning techniques are also being explored for predicting protein modification sites with greater accuracy. nih.govnih.gov Machine learning models are also leveraged for predicting peptide-protein interactions, which is relevant for understanding how this compound-containing peptides might interact with cellular machinery. arxiv.org

Table 2: Bioinformatics and Machine Learning in this compound Research

| Methodology | Application | Example Tools/Approaches |

|---|---|---|

| Bioinformatics | Analysis of genomic and proteomic data related to this compound metabolism. | BLAST, KEGG, STRING, cBioPortal |

| Machine Learning | Prediction of protein prenylation sites and peptide-protein interactions. | PrePS, Support Vector Machines (SVM), Deep Learning |

In Silico Modeling, Molecular Docking, and Simulation Studies

Computational modeling and simulation provide atomic-level insights into the behavior of this compound and its interactions with proteins.

Molecular Docking: This technique is used to predict the binding orientation of small molecules, such as this compound, to a target protein. nih.govmdpi.comresearchgate.netresearchgate.net By modeling the interaction between this compound and the active site of enzymes like PCYOX1, researchers can understand the mechanism of its metabolism and design potential inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. mdpi.comresearchgate.net These simulations have been applied to study lipid-modified signaling proteins, including those containing farnesylated cysteines, which are structurally related to this compound. nih.gov MD simulations can reveal the conformational changes in proteins upon binding to this compound and provide a dynamic view of these interactions within a cellular environment, such as a lipid bilayer. nih.gov

These in silico approaches are crucial for rationalizing experimental findings and for guiding further research into the biological functions of this compound.

Future Research Directions and Unresolved Challenges

Elucidation of Undiscovered Biological Activities and Therapeutic Potential

While Prenisteine is recognized as a substrate for prenylcysteine oxidases (PCYOX), its broader biological activities are not well understood. Future research should focus on exploring novel physiological and pathophysiological roles of this compound. Insights may be drawn from related sulfur-containing amino acids, such as S-1-propenyl-l-cysteine, which has demonstrated immunomodulatory and antihypertensive properties. mdpi.comnih.gov Investigating whether this compound shares these or possesses other distinct biological effects is a crucial first step.

The therapeutic potential of this compound is an area ripe for investigation. Given that protein prenylation is a key process in the function of many signaling proteins, including Ras GTPases which are often implicated in cancer, exploring this compound's role in modulating these pathways is a promising avenue. Research could focus on its potential as an inhibitor or modulator of enzymes involved in the post-translational modification of these proteins. Furthermore, its potential as an antioxidant or anti-inflammatory agent, similar to other cysteine derivatives, warrants investigation. hmdb.ca

Table 1: Potential Areas for Investigation of this compound's Biological Activities

| Research Area | Rationale |

|---|---|

| Immunomodulation | Based on the observed activities of structurally similar compounds like S-1-propenyl-l-cysteine. mdpi.comnih.gov |

| Cardiovascular Effects | Exploring potential antihypertensive or cardioprotective properties. mdpi.comnih.gov |

| Anticancer Activity | Investigating its influence on prenylated proteins involved in oncogenesis. |

| Antioxidant Properties | Cysteine derivatives are known for their role in cellular redox balance. hmdb.ca |

Addressing Synthetic Challenges and Developing Novel Derivatization Strategies

The synthesis of this compound and its analogs presents several challenges that need to be overcome to facilitate further research. A key challenge in the solid-phase synthesis of prenylcysteine derivatives is the acid lability of the allylic thioether bond that connects the cysteine to the prenyl group. nih.gov This necessitates the development of mild cleavage conditions to ensure the integrity of the final product.

Future research should focus on optimizing existing synthetic protocols and exploring new methodologies to improve yield, purity, and scalability. This includes the investigation of different solid supports and protecting group strategies that are compatible with the sensitive nature of the prenylcysteine linkage.

Furthermore, the development of novel derivatization strategies is essential for exploring the structure-activity relationships of this compound and for generating analogs with enhanced therapeutic properties. This could involve modifications at the N-terminus, the carboxyl group, or the prenyl chain. Such derivatives could be designed to improve metabolic stability, cell permeability, or target specificity. A solid-phase synthesis approach has been successfully used to generate libraries of amide-modified farnesylcysteine analogs, demonstrating the feasibility of such derivatization strategies. nih.gov

Comprehensive Mechanistic Pathway Mapping at Systemic and Cellular Levels

A significant gap in our understanding of this compound is the lack of a comprehensive map of its mechanistic pathways at both the systemic and cellular levels. It is known that prenylcysteine oxidase 1 (PCYOX1) metabolizes S-prenyl-L-cysteine, but the downstream consequences of this metabolism and the signaling pathways that this compound may modulate are largely unknown. ed.ac.uk

Future research should employ a combination of biochemical, molecular, and cell biology techniques to elucidate the signaling cascades affected by this compound. This includes identifying its direct molecular targets, understanding how it influences protein-protein interactions, and determining its impact on key cellular processes such as proliferation, differentiation, and apoptosis. Investigating its effects on the function of prenylated proteins, such as those in the Ras and Rho families, will be particularly important given their central role in cellular signaling.

Advancing Translational Research from Preclinical Findings to Clinical Investigations

Currently, there is a dearth of preclinical and clinical data specifically for this compound. Advancing the translational research of this compound will require a systematic approach, starting with robust preclinical studies in relevant animal models of disease. These studies will be essential to evaluate the pharmacokinetics, pharmacodynamics, and preliminary efficacy and safety of this compound.

Should preclinical studies yield promising results, the subsequent challenge will be to design and conduct well-controlled clinical trials to assess its therapeutic potential in humans. This will involve navigating the regulatory landscape for drug development and establishing clear clinical endpoints to measure its efficacy. The journey from preclinical findings to clinical application is a long and complex one, and for a compound like this compound, it is still in its nascent stages.

Integration of Multi-Omics Data for a Holistic Understanding of this compound's Biological Impact

To gain a comprehensive and unbiased understanding of the biological impact of this compound, the integration of multi-omics data is indispensable. Methodologies such as transcriptomics, proteomics, and metabolomics can provide a global view of the molecular changes induced by this compound in cells and organisms.

Future research should focus on applying these multi-omics approaches to systems treated with this compound. For instance, transcriptomic analysis can reveal changes in gene expression, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. nih.govnih.gov The integration of these datasets will be crucial for constructing a holistic model of this compound's mechanism of action, identifying novel biomarkers of its activity, and discovering new therapeutic targets.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound (S-prenyl-L-cysteine) |

| S-1-propenyl-l-cysteine |

| Ras |

| Rho |

Q & A

Q. How should experimental protocols for synthesizing Prenisteine be designed to ensure reproducibility?

Methodological Answer:

- Step 1 : Detail reaction conditions (solvents, catalysts, temperature) in the "Experimental" section, adhering to journal guidelines for clarity .

- Step 2 : Include controls (e.g., negative controls for side reactions) and validate purity using spectroscopic (NMR, IR) and chromatographic (HPLC) methods. For novel compounds, provide elemental analysis data .

- Step 3 : Replicate experiments across multiple batches and document deviations (e.g., yield variations >5%) in supplementary materials .

Q. What characterization methods are critical for validating this compound’s structural and functional properties?

Methodological Answer:

- Core Techniques : Use H/C NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and X-ray crystallography for absolute configuration (if applicable) .

- Purity Assessment : Combine HPLC with UV-vis spectroscopy and melting point analysis. For biological studies, confirm endotoxin-free status via Limulus Amebocyte Lysate (LAL) assays .

Q. How can a systematic literature review on this compound’s mechanisms be structured to identify research gaps?

Methodological Answer:

- Framework : Apply PICO (Population, Intervention, Comparison, Outcome) to define scope. For example: "In in vitro models (P), how does this compound (I) modulate oxidative stress (O) compared to N-acetylcysteine (C)?" .

- Tools : Use PRISMA guidelines for screening studies and Cochrane Collaboration tools for bias assessment .

Advanced Research Questions

Q. How should contradictory data on this compound’s pharmacological efficacy be analyzed?

Methodological Answer:

- Root-Cause Analysis : Compare experimental variables (e.g., cell lines, dosage regimes) across studies. For example, discrepancies in IC values may stem from differences in assay protocols (MTT vs. ATP-based viability assays) .

- Meta-Analysis : Pool data using random-effects models to account for heterogeneity. Stratify results by study quality (e.g., Jadad scores for clinical trials) .

Q. What strategies are effective for integrating multi-omics data (e.g., transcriptomics, metabolomics) in this compound studies?

Methodological Answer:

- Workflow :

- Step 1 : Normalize datasets (e.g., RPKM for RNA-seq, Pareto scaling for metabolomics) to reduce technical variability .

- Step 2 : Use pathway enrichment tools (IPA, MetaboAnalyst) to identify overlapping mechanisms (e.g., Nrf2 activation).

- Step 3 : Validate findings with orthogonal methods (CRISPR knockdown, siRNA silencing) .

Q. How can mechanistic studies on this compound’s interaction with target proteins be validated?

Methodological Answer:

- In Silico Modeling : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding affinities .

- In Vitro Validation : Use surface plasmon resonance (SPR) for kinetic analysis (/) and microscale thermophoresis (MST) for dissociation constant () measurements .

Methodological Best Practices

- Data Reporting : Adhere to NIH guidelines for preclinical studies, including ARRIVE 2.0 criteria for animal research .

- Ethical Compliance : Obtain IRB/IACUC approvals and declare conflicts of interest in manuscripts .

- Supplementary Materials : Archive raw data (e.g., NMR spectra, RNA-seq FASTQ files) in repositories like Zenodo or Figshare, citing DOIs in the main text .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.